molecular formula C14H22N2 B1314601 1-Phenyl-3-(piperidin-1-yl)propan-1-amine CAS No. 41208-24-6

1-Phenyl-3-(piperidin-1-yl)propan-1-amine

Cat. No. B1314601
CAS RN: 41208-24-6
M. Wt: 218.34 g/mol
InChI Key: AQRWYAQXDIBCCU-UHFFFAOYSA-N
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Description

1-Phenyl-3-(piperidin-1-yl)propan-1-amine is a chemical compound with the molecular weight of 253.77 . It is also known as 3-Piperidylpropiophenon .


Molecular Structure Analysis

The molecular structure of 1-Phenyl-3-(piperidin-1-yl)propan-1-amine is C14H19NO . The compound is achiral, meaning it does not have a non-superimposable mirror image .

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of various pharmacologically active molecules. Its structure is amenable to modifications that can lead to the development of new therapeutic agents with improved efficacy and safety profiles .

Pharmacology

Pharmacologically, derivatives of 1-Phenyl-3-(piperidin-1-yl)propan-1-amine are studied for their interactions with biological targets. These interactions can provide insights into the compound’s mechanism of action and its potential use in treating diseases .

Neuroscience

Neuroscience research has investigated the effects of this compound on the central nervous system. It may serve as a useful tool in understanding neurotransmitter pathways and developing treatments for neurological disorders .

Chemistry

In the field of chemistry, this compound is utilized in synthetic pathways to create complex molecules. Its reactivity and stability under various conditions make it a valuable intermediate in organic synthesis .

Biochemistry

Biochemically, 1-Phenyl-3-(piperidin-1-yl)propan-1-amine is of interest due to its potential role in enzyme inhibition or activation. Studying its interaction with enzymes can lead to the discovery of new biochemical pathways and regulatory mechanisms .

Materials Science

Materials science research may explore the use of this compound in the development of new materials with specific properties. Its incorporation into polymers or coatings could enhance the functionality of materials for various applications .

properties

IUPAC Name

1-phenyl-3-piperidin-1-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c15-14(13-7-3-1-4-8-13)9-12-16-10-5-2-6-11-16/h1,3-4,7-8,14H,2,5-6,9-12,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQRWYAQXDIBCCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCC(C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40549822
Record name 1-Phenyl-3-(piperidin-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40549822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

41208-24-6
Record name 1-Phenyl-3-(piperidin-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40549822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The procedure given in Example 2 except for the formation of salts was followed using 3-bromo-1-(tert-butoxycarbonyl)amino-1-phenyl propane and piperidine as reactants, instead of d-1-bromo-2-(tert-butoxycarbonyl)amino-3-phenyl propane and hexamethyleneimine to give 1-Phenyl-3-(1-piperidinyl)-n-propylamine.
Name
3-bromo-1-(tert-butoxycarbonyl)amino-1-phenyl propane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two

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